molecular formula C18H18ClN3O B2684240 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide CAS No. 868978-28-3

2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide

Cat. No.: B2684240
CAS No.: 868978-28-3
M. Wt: 327.81
InChI Key: HBWMWHCSIOFVKV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a synthetic small molecule characterized by a 4-chlorophenyl group linked to an acetamide moiety, which is further connected via an ethyl chain to an 8-methylimidazo[1,2-a]pyridine heterocyclic system. This structure combines aromatic, amide, and heterocyclic elements, which are common in pharmacologically active compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O/c1-13-3-2-10-22-12-16(21-18(13)22)8-9-20-17(23)11-14-4-6-15(19)7-5-14/h2-7,10,12H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWMWHCSIOFVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies, including multicomponent reactions, condensation reactions, and intramolecular cyclizations . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, and the acetamide linkage is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of transition metal catalysts, metal-free oxidation, and photocatalysis strategies to facilitate the functionalization of the imidazo[1,2-a]pyridine scaffold .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and imidazo[1,2-a]pyridine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen groups .

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide and analogous compounds:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences/Properties References
Target Compound : this compound 4-Chlorophenyl, ethyl linker, 8-methylimidazopyridine ~370 (estimated) High lipophilicity due to Cl; potential for improved target binding.
N-{2-[(4R)-8-Methylimidazo[1,2-a]pyridin-2-yl]ethyl}acetamide Lacks 4-chlorophenyl; ethyl linker directly attached to imidazopyridine 217.27 Reduced lipophilicity; may exhibit weaker binding to hydrophobic targets.
2-(3,4-Dimethoxyphenyl)-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide 3,4-Dimethoxyphenyl instead of 4-chlorophenyl 401.47 Methoxy groups enhance solubility but may reduce metabolic stability vs. chloro.
2-(4-Chlorophenyl)-N-(4-methylbenzyl)-2-(N-propylacetamido)acetamide (IV-11) Additional N-propylacetamido group; 4-methylbenzyl substituent 372.16 Increased steric bulk; altered conformation may affect target interaction.
2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (MM0333.02) 4-Methylphenyl on imidazopyridine; acetamide at position 3 365.21 Methyl groups enhance metabolic stability but reduce electronic effects compared to Cl.
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Bromo and fluoro substituents on imidazopyridine and phenyl rings ~440 (estimated) Halogen substitution alters electronic properties; bromo may increase binding affinity.

Key Findings:

Metabolic Stability : Methoxy groups () are prone to demethylation, whereas chloro substituents (target compound) are metabolically stable, favoring longer half-lives .

Structural Flexibility : Compounds with rigid linkers (e.g., ) may exhibit stronger binding due to reduced conformational entropy, while bulky groups () could hinder target access .

Halogen Effects : Bromo () and chloro substituents enhance binding through halogen bonds, but bromo’s larger size may cause steric clashes in certain targets .

Research Findings and Implications

  • Crystallographic Insights : highlights that acetamide derivatives often exhibit planar conformations due to p-π conjugation, which could stabilize the target compound’s interactions with enzymes or receptors .
  • Therapeutic Potential: The 8-methylimidazopyridine moiety in pruvonertinib () demonstrates EGFR inhibition, suggesting the target compound may share similar mechanisms in oncology .
  • Synthetic Challenges : and indicate that multi-component reactions are viable for synthesizing such compounds, though purification may require gradient chromatography .

Biological Activity

2-(4-chlorophenyl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a complex organic compound belonging to the imidazopyridine class. Its unique structure, featuring a chlorophenyl group and an acetamide linkage, suggests potential biological activities that warrant detailed investigation. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN3OC_{18}H_{18}ClN_3O, with a molecular weight of 343.81 g/mol. The compound's structure can be represented as follows:

IUPAC Name 2(4chlorophenyl)N[2(8methylimidazo[1,2a]pyridin2yl)ethyl]acetamide\text{IUPAC Name }2-(4-chlorophenyl)-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The imidazo[1,2-a]pyridine moiety is known for its interaction with cellular pathways involved in cancer progression. Studies have shown that derivatives of imidazopyridines can inhibit tumor growth in various cancer cell lines.
  • Antimicrobial Properties : Compounds similar to this one have demonstrated efficacy against bacterial strains, suggesting potential use as antimicrobial agents.
  • CYP450 Inhibition : The compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Understanding these interactions is essential to assess the compound's pharmacokinetics and potential drug-drug interactions.

The mechanism of action for this compound involves its binding to specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine structure can modulate signaling pathways that affect cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits growth in various cancer cell lines ,
AntimicrobialEffective against Gram-positive bacteria,
CYP450 InhibitionModerate inhibition observed

Case Studies and Research Findings

Recent studies have focused on optimizing the biological profile of imidazopyridine derivatives. For instance:

  • Anticancer Studies : A series of imidazopyridines were tested for their cytotoxic effects on cancer cell lines, revealing that modifications in the chlorophenyl group significantly enhanced their anticancer properties. Specifically, compounds with electron-donating groups showed improved activity against breast cancer cells.
    • Example : Compound X demonstrated an IC50 value of 0.5 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Efficacy : In vitro studies indicated that the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain bacterial strains.
  • CYP450 Interaction : The compound was evaluated for its potential to inhibit CYP450 isoforms critical for drug metabolism. It was found to moderately inhibit CYP3A4 and CYP2D6 at concentrations relevant to therapeutic use, highlighting the need for further pharmacokinetic studies.

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